7-Amino-2-(4-(dimethylamino)phenyl)-8-nitro-4H-chromen-4-one 7-Amino-2-(4-(dimethylamino)phenyl)-8-nitro-4H-chromen-4-one
Brand Name: Vulcanchem
CAS No.: 1258637-96-5
VCID: VC0036387
InChI: InChI=1S/C17H15N3O4/c1-19(2)11-5-3-10(4-6-11)15-9-14(21)12-7-8-13(18)16(20(22)23)17(12)24-15/h3-9H,18H2,1-2H3
SMILES: CN(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3)N)[N+](=O)[O-]
Molecular Formula: C17H15N3O4
Molecular Weight: 325.324

7-Amino-2-(4-(dimethylamino)phenyl)-8-nitro-4H-chromen-4-one

CAS No.: 1258637-96-5

Cat. No.: VC0036387

Molecular Formula: C17H15N3O4

Molecular Weight: 325.324

* For research use only. Not for human or veterinary use.

7-Amino-2-(4-(dimethylamino)phenyl)-8-nitro-4H-chromen-4-one - 1258637-96-5

Specification

CAS No. 1258637-96-5
Molecular Formula C17H15N3O4
Molecular Weight 325.324
IUPAC Name 7-amino-2-[4-(dimethylamino)phenyl]-8-nitrochromen-4-one
Standard InChI InChI=1S/C17H15N3O4/c1-19(2)11-5-3-10(4-6-11)15-9-14(21)12-7-8-13(18)16(20(22)23)17(12)24-15/h3-9H,18H2,1-2H3
Standard InChI Key BNJDGDCGPXBWAQ-UHFFFAOYSA-N
SMILES CN(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3)N)[N+](=O)[O-]

Introduction

General Information and Properties

Chemical Identity

7-Amino-2-(4-(dimethylamino)phenyl)-8-nitro-4H-chromen-4-one is identified by the following parameters:

ParameterInformation
IUPAC Name7-amino-2-[4-(dimethylamino)phenyl]-8-nitrochromen-4-one
CAS Number1258637-96-5
Molecular FormulaC17H15N3O4
Molecular Weight325.32 g/mol
InChIInChI=1S/C17H15N3O4/c1-19(2)11-5-3-10(4-6-11)15-9-14(21)12-7-8-13(18)16(20(22)23)17(12)24-15/h3-9H,18H2,1-2H3
InChIKeyBNJDGDCGPXBWAQ-UHFFFAOYSA-N
SMILESCN(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3)N)N+[O-]

Physical and Chemical Properties

The physical and chemical properties of 7-Amino-2-(4-(dimethylamino)phenyl)-8-nitro-4H-chromen-4-one are essential for understanding its behavior in various environments and applications:

PropertyValueMethod
Physical AppearanceYellow solidObserved
Density1.405±0.06 g/cm³Predicted
Boiling Point563.6±50.0 °CPredicted
pKa5.73±0.24Predicted

Structural Characteristics

Molecular Structure

7-Amino-2-(4-(dimethylamino)phenyl)-8-nitro-4H-chromen-4-one consists of a chromen-4-one core structure with specific substituents. The chromen-4-one scaffold represents a benzopyran system with a carbonyl group at position 4. This core structure is further modified with an amino group at position 7, a nitro group at position 8, and a dimethylamino-substituted phenyl group at position 2 .

Key Structural Features

The molecule contains several key structural features that contribute to its unique properties and potential applications:

  • Chromen-4-one Core: The basic scaffold belongs to the 4H-chromen-4-one family, which is known for various biological activities including anticancer, antioxidant, and anti-inflammatory properties .

  • Amino Group at Position 7: This functional group can participate in hydrogen bonding and may contribute to the compound's interactions with biological targets .

  • Nitro Group at Position 8: The nitro group is electron-withdrawing and can significantly influence the electronic properties of the molecule, potentially affecting its reactivity and biological activity .

  • Dimethylamino-substituted Phenyl Group at Position 2: This group adds lipophilicity and may enhance the compound's ability to interact with cellular targets .

  • Conjugated System: The extended conjugation throughout the molecule contributes to its stability and electronic properties .

Synthesis Methods

Synthetic Routes

The synthesis of 7-Amino-2-(4-(dimethylamino)phenyl)-8-nitro-4H-chromen-4-one has been documented in the literature. The primary synthetic route involves a two-stage process starting from 3-acetamido-6-acetyl-2-nitrophenyl 4-(dimethylamino)benzoate :

Preparation of 7-Amino-2-(4-(dimethylamino)phenyl)-8-nitro-4H-chromen-4-one:

Stage 1: Reaction of 3-acetamido-6-acetyl-2-nitrophenyl 4-(dimethylamino)benzoate with potassium hydroxide in pyridine .

Stage 2: Treatment with sulfuric acid and acetic acid to complete the cyclization process .

Reaction Conditions and Mechanisms

The detailed reaction conditions and mechanism for the synthesis of 7-Amino-2-(4-(dimethylamino)phenyl)-8-nitro-4H-chromen-4-one are as follows:

  • A mixture of 3-acetamido-6-acetyl-2-nitrophenyl 4-(dimethylamino)benzoate (2g, 1.0 eq.) and potassium hydroxide (8 g, 2.0 eq.) in pyridine (20 mL) is heated to 60°C for 1 hour .

  • The mixture is then poured into icy 1N HCl (100 mL) .

  • The resulting yellow solid is collected and dissolved in acetic acid (20 mL) and concentrated sulfuric acid .

  • This mixture is heated to 110°C for 30 minutes .

  • After cooling to room temperature, the mixture is poured into saturated sodium carbonate .

  • The yellow solid is filtered and dried in vacuo to afford 7-Amino-2-(4-(dimethylamino)phenyl)-8-nitro-4H-chromen-4-one with a yield of approximately 89% .

The high yield (89%) indicates the efficiency of this synthetic approach. The reaction involves an initial base-catalyzed transformation followed by acid-catalyzed cyclization to form the final chromen-4-one structure .

Biological Activity and Applications

Research Applications

7-Amino-2-(4-(dimethylamino)phenyl)-8-nitro-4H-chromen-4-one has several significant research applications:

Precursor in Advanced Synthesis

The compound serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications. Notably, it is used as a precursor in the synthesis of 8-(4′-(dimethylamino)phenyl)chromeno[7,8-d]imidazol-6(1H)-one and related derivatives .

Neurological Research

The compound has been specifically studied in the context of tropomyosin-related kinase B (TrkB) modulation. TrkB is a receptor tyrosine kinase that plays crucial roles in neuronal development, synaptic plasticity, and neuronal survival. Compounds derived from 7-Amino-2-(4-(dimethylamino)phenyl)-8-nitro-4H-chromen-4-one have shown promise as TrkB modulators, potentially useful for treating various neurological disorders including depression .

Structure-Activity Relationships

The biological activity of 7-Amino-2-(4-(dimethylamino)phenyl)-8-nitro-4H-chromen-4-one can be understood through structure-activity relationships established for similar chromene derivatives:

  • The dimethylamino group at the para position of the phenyl ring may enhance the compound's interaction with cellular targets and improve its biological activity, as observed in other chromene derivatives .

  • The amino group at position 7 and nitro group at position 8 create a unique electronic distribution that could influence the compound's binding to specific receptors or enzymes .

  • The 4H-chromene core itself is often associated with diverse biological activities, including anticancer, antioxidant, anti-inflammatory, and antimicrobial properties .

Research Development and Future Prospects

Current Research Status

Current research involving 7-Amino-2-(4-(dimethylamino)phenyl)-8-nitro-4H-chromen-4-one includes:

  • Synthetically, the compound serves as a key intermediate in the preparation of chromeno[7,8-d]imidazol-6(1H)-one derivatives, which have demonstrated promising activity as TrkB modulators .

  • The compound has been studied in the broader context of 4H-chromene derivatives, which are known for their versatile biological activities and potential therapeutic applications .

  • Structure optimization studies have been conducted to develop more potent derivatives. For example, research has shown that 2-methyl-8-(4′-(pyrrolidin-1-yl)phenyl)chromeno[7,8-d]imidazol-6(1H)-one, a derivative of the imidazole compound synthesized from 7-Amino-2-(4-(dimethylamino)phenyl)-8-nitro-4H-chromen-4-one, demonstrates greater potency than the parent compound .

Future Research Directions

Based on the current understanding of 7-Amino-2-(4-(dimethylamino)phenyl)-8-nitro-4H-chromen-4-one and related compounds, several promising research directions can be identified:

  • Further exploration of the compound's potential in the development of TrkB modulators for treating neurological disorders such as depression, Alzheimer's disease, and Parkinson's disease .

  • Detailed investigation of the compound's specific biological activities through comprehensive in vitro and in vivo studies .

  • Development of structure-activity relationship studies to optimize the compound's properties for specific therapeutic applications, particularly in neuroscience .

  • Exploration of potential applications in fields beyond medicinal chemistry, such as materials science or catalysis, given the interesting electronic properties of the chromene core .

Comparative Analysis

Comparison with Similar Chromene Derivatives

To better understand the unique properties and potential applications of 7-Amino-2-(4-(dimethylamino)phenyl)-8-nitro-4H-chromen-4-one, it is helpful to compare it with related chromene derivatives:

CompoundStructural DifferencesNotable Properties/Applications
7-Amino-2-(4-(dimethylamino)phenyl)-8-nitro-4H-chromen-4-oneAmino at position 7, nitro at position 8, dimethylamino-phenyl at position 2Precursor for TrkB modulators; intermediate in the synthesis of neurologically active compounds
2-(4-(Dimethylamino)phenyl)-7,8-dihydroxy-4H-chromen-4-oneHydroxyl groups at positions 7 and 8 instead of amino and nitro groupsAntioxidant properties; free radical scavenging activity; potential anticancer activity
8-(4′-(dimethylamino)phenyl)chromeno[7,8-d]imidazol-6(1H)-oneContains an additional imidazole ring fused to the chromene coreTrkB modulator with potential applications in neurological disorders such as depression

The structural differences between these compounds result in distinct physicochemical properties and biological activities, highlighting the importance of specific functional groups in determining a compound's behavior and applications .

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